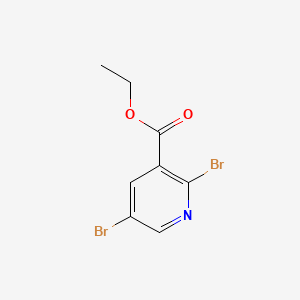

Ethyl 2,5-dibromonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dibromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPIHOQTXGSWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673266 | |

| Record name | Ethyl 2,5-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214375-74-2 | |

| Record name | Ethyl 2,5-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2,5-dibromonicotinate

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ethyl 2,5-dibromonicotinate, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound is a halogenated pyridine derivative incorporating an ethyl ester functional group. The presence of two bromine atoms at the 2 and 5 positions of the pyridine ring, along with the ester moiety at the 3-position, makes it a versatile intermediate for a variety of chemical transformations. The bromine atoms can be readily displaced or utilized in cross-coupling reactions to introduce diverse substituents, while the ester group can be hydrolyzed or converted to other functional groups. These characteristics make this compound a key precursor in the synthesis of complex heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and functional materials.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available 2-aminopyridine. The proposed pathway involves the following key transformations:

-

Bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine.

-

Diazotization of 2-amino-5-bromopyridine followed by a Sandmeyer reaction to produce 2,5-dibromopyridine.

-

Regioselective lithiation of 2,5-dibromopyridine and subsequent carboxylation to form 2,5-dibromonicotinic acid.

-

Fischer esterification of 2,5-dibromonicotinic acid to afford the final product, this compound.

This pathway is illustrated in the following diagram:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

Reaction: Bromination of 2-aminopyridine using N-bromosuccinimide (NBS).

Procedure:

-

To a solution of 2-aminopyridine (1 equivalent) in acetonitrile, add N-bromosuccinimide (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromopyridine.

Step 2: Synthesis of 2,5-Dibromopyridine

Reaction: Sandmeyer reaction of 2-amino-5-bromopyridine.

Procedure:

-

Suspend 2-amino-5-bromopyridine (1 equivalent) in a mixture of 48% hydrobromic acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.2 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution at a temperature between 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Basify the mixture with a concentrated sodium hydroxide solution to pH 8-9.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2,5-dibromopyridine.[1][2]

Step 3: Synthesis of 2,5-Dibromonicotinic acid

Reaction: Lithiation of 2,5-dibromopyridine followed by carboxylation.

Procedure:

-

Dissolve 2,5-dibromopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. The bromine at the more acidic 2-position is expected to undergo halogen-metal exchange.

-

Stir the mixture for 1 hour at -78 °C.

-

Quench the reaction by adding an excess of crushed dry ice (solid CO2).

-

Allow the mixture to warm to room temperature.

-

Add water and acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,5-dibromonicotinic acid.

Step 4: Synthesis of this compound

Reaction: Fischer esterification of 2,5-dibromonicotinic acid.

Procedure:

-

Suspend 2,5-dibromonicotinic acid (1 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that these are literature-reported or typical yields and may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 2-Aminopyridine | 2-Amino-5-bromopyridine | NBS, Acetonitrile | 80-90 |

| 2 | 2-Amino-5-bromopyridine | 2,5-Dibromopyridine | NaNO₂, HBr, CuBr | 60-70[2] |

| 3 | 2,5-Dibromopyridine | 2,5-Dibromonicotinic acid | n-BuLi, CO₂ | 50-60 |

| 4 | 2,5-Dibromonicotinic acid | This compound | Ethanol, H₂SO₄ | 80-90 |

Conclusion

This technical guide outlines a robust and plausible multi-step synthesis for this compound. The pathway utilizes well-established synthetic methodologies in pyridine chemistry. The key and most challenging step is the regioselective introduction of the carboxyl group at the 3-position of the 2,5-dibromopyridine intermediate. Optimization of the lithiation and carboxylation conditions is crucial for maximizing the yield of this step. Further research could explore alternative C-3 functionalization strategies, such as palladium-catalyzed carbonylation reactions, which might offer milder reaction conditions and improved yields. The successful synthesis of this compound provides a valuable platform for the development of novel compounds with significant potential in various fields of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,5-dibromonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,5-dibromonicotinate is a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, reactivity, and potential applications. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, 2,5-dibromonicotinic acid, and closely related structural analogs to provide well-founded estimations. Detailed experimental protocols for its synthesis and characterization are proposed based on established chemical principles. This document aims to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to the development of a wide array of pharmaceuticals and functional materials. The introduction of halogen atoms, such as bromine, into the pyridine ring can significantly modulate the electronic properties, reactivity, and biological activity of the molecule. This compound, as a dibrominated ethyl ester of nicotinic acid, represents a versatile building block for further chemical transformations. The presence of two bromine atoms at the 2 and 5 positions, coupled with an ethyl ester at the 3 position, offers multiple sites for synthetic modification, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

Structural Information

| Property | Value |

| IUPAC Name | Ethyl 2,5-dibromopyridine-3-carboxylate |

| Synonyms | This compound; 2,5-Dibromonicotinic acid ethyl ester |

| Molecular Formula | C₈H₇Br₂NO₂ |

| Molecular Weight | 308.96 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(C=C(N=C1)Br)Br |

| InChI Key | InChIKey=LGEVLPXQZDPWSS-UHFFFAOYSA-N |

Estimated Physicochemical Data

The following table summarizes the estimated and known physicochemical properties. Data for 2,5-dibromonicotinic acid is provided for comparison.

| Property | This compound (Estimated) | 2,5-Dibromonicotinic Acid (Known)[1] |

| Melting Point | Solid at room temperature, likely in the range of 30-60 °C | 184 °C[1] |

| Boiling Point | > 300 °C at 760 mmHg | 367.1 °C at 760 mmHg[1] |

| Density | ~1.9 g/cm³ | 2.2 g/cm³[1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Insoluble in water. | Sparingly soluble in water. |

| Appearance | White to off-white crystalline solid. | White to off-white powder. |

Spectral Data (Predicted)

While experimental spectra for this compound are not available, predictions can be made based on the analysis of its structural analogue, Ethyl nicotinate.

¹H NMR Spectroscopy (Predicted)

In a CDCl₃ solvent, the proton NMR spectrum is expected to show:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group at approximately 1.4 ppm.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group at approximately 4.4 ppm.

-

Two doublets in the aromatic region corresponding to the two protons on the pyridine ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show signals for the eight carbon atoms, including the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the pyridine ring (two of which are bonded to bromine).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands:

-

A strong C=O stretching vibration for the ester group around 1720-1740 cm⁻¹.

-

C-O stretching vibrations for the ester group in the range of 1100-1300 cm⁻¹.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

C-Br stretching vibrations at lower wavenumbers.

Experimental Protocols

Synthesis of this compound

A generalized protocol for the synthesis of this compound via Fischer esterification of 2,5-dibromonicotinic acid is provided below.

Materials:

-

2,5-dibromonicotinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2,5-dibromonicotinic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the ester functional group and the two bromine substituents on the electron-deficient pyridine ring.

-

Nucleophilic Acyl Substitution: The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. It can also react with amines to form amides.

-

Nucleophilic Aromatic Substitution (SₙAr): The bromine atoms, particularly the one at the 2-position, are susceptible to displacement by strong nucleophiles. This allows for the introduction of various functional groups onto the pyridine ring.

-

Cross-Coupling Reactions: The C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of C-C bonds and the synthesis of more complex biaryl or acetylenic derivatives.

Caption: Reactivity pathways of this compound.

Applications in Drug Development

While there are no specific drug development applications reported for this compound itself, its structural motifs are present in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the pyridine ring of this compound through cross-coupling and substitution reactions makes it a valuable starting material for the synthesis of novel compounds for drug discovery screening.

Conclusion

This compound is a promising, yet undercharacterized, chemical intermediate. This guide has provided a comprehensive overview of its predicted physicochemical properties, a generalized synthetic protocol, and an outline of its potential reactivity and applications. By leveraging data from related compounds, a foundational understanding of this molecule has been established to aid researchers in its synthesis, characterization, and utilization in the development of new chemical entities. Further experimental validation of the properties outlined herein is warranted to fully elucidate the potential of this versatile building block.

References

Spectroscopic data for Ethyl 2,5-dibromonicotinate (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2,5-dibromonicotinate, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and analysis of analogous structures. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from typical values for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 1H | H-6 |

| ~8.2 | Doublet | 1H | H-4 |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants are expected to be in the range of 2-3 Hz for the aromatic protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (ester) |

| ~152 | C-6 |

| ~145 | C-4 |

| ~133 | C-3 |

| ~122 | C-5 |

| ~118 | C-2 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~2980-2850 | Medium-Weak | C-H stretch (aliphatic) |

| ~1735-1715 | Strong | C=O stretch (ester) |

| ~1570, 1470, 1380 | Medium-Weak | C=C and C=N stretch (aromatic ring) |

| ~1250-1200 | Strong | C-O stretch (ester) |

| ~1100-1000 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Abundance | Assignment |

| 323/325/327 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak with isotopic pattern for two bromine atoms) |

| 295/297/299 | Medium | [M - C₂H₄]⁺ |

| 278/280/282 | Medium | [M - OCH₂CH₃]⁺ |

| 250/252/254 | Medium | [M - COOCH₂CH₃]⁺ |

| 171/173 | High | [M - Br - COOCH₂CH₃]⁺ |

Ionization Mode: Electron Ionization (EI). The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in characteristic M, M+2, and M+4 peaks.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy Protocol:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy Protocol:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Typical parameters include a spectral width of 220-240 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[1]

-

Process the FID with an exponential window function and Fourier transform.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

FT-IR Spectroscopy Protocol:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

2.3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Mass Spectrometry Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Introduce the sample solution into the gas chromatograph. The GC separates the compound from any impurities.

-

The separated compound enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

-

The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Navigating the Crystalline Landscape of Nicotinates: A Technical Guide to the Structural Elucidation of Ethyl 2,5-dibromonicotinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

I. Data Presentation: A Framework for Crystallographic Information

The clear and standardized presentation of crystallographic data is crucial for comparison and interpretation. When reporting the crystal structure of ethyl 2,5-dibromonicotinate derivatives, the following parameters should be meticulously documented.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Derivative 1 | Derivative 2 | ... |

| Empirical Formula | |||

| Formula Weight | |||

| Temperature (K) | |||

| Wavelength (Å) | |||

| Crystal System | |||

| Space Group | |||

| Unit Cell Dimensions | |||

| a (Å) | |||

| b (Å) | |||

| c (Å) | |||

| α (°) | |||

| β (°) | |||

| γ (°) | |||

| Volume (ų) | |||

| Z | |||

| Calculated Density (Mg/m³) | |||

| Absorption Coefficient (mm⁻¹) | |||

| F(000) | |||

| Crystal Size (mm³) | |||

| Theta Range for Data Collection (°) | |||

| Index Ranges | |||

| Reflections Collected | |||

| Independent Reflections | |||

| Completeness to Theta (%) | |||

| Absorption Correction | |||

| Max. and Min. Transmission | |||

| Refinement Method | |||

| Data / Restraints / Parameters | |||

| Goodness-of-Fit on F² | |||

| Final R Indices [I > 2σ(I)] | |||

| R1 | |||

| wR2 | |||

| R Indices (all data) | |||

| R1 | |||

| wR2 | |||

| Largest Diff. Peak and Hole (e.Å⁻³) |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Key Functional Groups

| Bond/Angle | Derivative 1 | Derivative 2 | ... |

| C2-Br1 | |||

| C5-Br2 | |||

| N1-C2 | |||

| N1-C6 | |||

| C3-C7(=O) | |||

| C7-O1 | |||

| C7-O2 | |||

| O2-C8 | |||

| Br1-C2-N1 | |||

| Br2-C5-C4 | |||

| C2-N1-C6 | |||

| O1=C7-O2 | |||

| C7-O2-C8 |

II. Experimental Protocols

The successful determination of a crystal structure relies on a series of well-executed experimental procedures. The following sections detail the typical methodologies for the synthesis, crystallization, and X-ray diffraction analysis of nicotinate derivatives.

A. Synthesis of this compound Derivatives

The synthesis of substituted nicotinic acid ethyl ester derivatives can be achieved through various established methods. One common approach involves the iodine-mediated reaction of β-enamino esters with allylic alcohols in an aqueous DMSO solution under air.[1] For novel derivatives, modifications to this protocol, such as the use of different starting materials or catalysts, may be necessary.[2] A general procedure is as follows:

-

To a solution of the appropriate β-enamino ester in aqueous DMSO, add the desired allylic alcohol and a catalytic amount of iodine.

-

Stir the reaction mixture at a specified temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

B. Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step. Slow evaporation of a saturated solution is a widely used technique.

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane) to create a nearly saturated solution.[2][3]

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

-

Monitor the vial for the formation of single crystals over several days to weeks.

Alternative methods such as vapor diffusion or cooling crystallization may also be employed to induce crystal growth.[4]

C. X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.

-

A suitable crystal is mounted on a goniometer head of a diffractometer equipped with a CCD detector.[5][6]

-

The crystal is cooled to a low temperature (e.g., 100 K or 130 K) to minimize thermal vibrations.[5][7]

-

X-ray diffraction data are collected using monochromatic radiation, typically Mo Kα (λ = 0.71073 Å).[5][7]

-

The collected data are processed, including cell refinement, data reduction, and absorption correction.[3][5]

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares techniques on F².[5][6]

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

III. Visualization of Experimental Workflow

The process from chemical synthesis to the final elucidated crystal structure follows a logical progression. The following diagram illustrates this typical workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. A novel synthesis, X-ray analysis and computational studies of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)- 4-oxo-3-phenylthiazolidin-2-ylidene)acetate as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2,5-dibromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of Ethyl 2,5-dibromonicotinate. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally similar molecules, such as ethyl nicotinate, and general principles of chemical stability to provide a robust predictive assessment. The methodologies and experimental protocols detailed herein are based on established industry standards for the characterization of active pharmaceutical ingredients (APIs).

Core Concepts: Solubility and Stability

The solubility and stability of a compound are critical parameters in drug development, influencing its bioavailability, formulation, and shelf-life. This compound, a substituted pyridine derivative, presents a unique profile due to its combination of a polar heterocyclic core, an ester functional group, and two halogen substituents.

Predicted Solubility Profile

The solubility of this compound is predicted based on its chemical structure and by analogy to the known solubility of ethyl nicotinate. The presence of two bromine atoms is expected to increase the molecule's lipophilicity and decrease its aqueous solubility compared to its non-brominated counterpart. Ethyl nicotinate is reported to be miscible with ethanol and ether, with some solubility in water.[1][2]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The two lipophilic bromine atoms are expected to significantly reduce the already limited aqueous solubility of the parent ethyl nicotinate structure. |

| Ethanol | Soluble | The ethyl ester and pyridine nitrogen can form hydrogen bonds with ethanol, and the overall molecule has sufficient organic character. | |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of solvating the molecule. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | DMF is another powerful polar aprotic solvent suitable for dissolving many organic molecules. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF, which may result in slightly lower solubility. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | The presence of two bromine atoms increases the compound's affinity for halogenated solvents. |

| Toluene | Sparingly Soluble | The molecule's polarity may limit its solubility in a nonpolar aromatic solvent like toluene. | |

| Hexanes | Insoluble | The significant polarity of the pyridine ring and ester group will likely make it insoluble in aliphatic hydrocarbons. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, dichloromethane)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid.

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Stability Profile and Degradation Pathways

The stability of this compound is influenced by its functional groups: the ester and the dibrominated pyridine ring.

-

Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding 2,5-dibromonicotinic acid and ethanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.

-

pH Sensitivity: Pyridine and its derivatives can exhibit sensitivity to pH. While the pyridine nitrogen is weakly basic, the electron-withdrawing effects of the bromine atoms and the ester group will reduce its basicity. Substituted pyridinium compounds have been shown to be susceptible to hydroxide attack, suggesting potential instability in strong alkaline solutions.[3]

-

Photostability: Halogenated aromatic compounds can be susceptible to photodecomposition. Exposure to UV light may lead to the cleavage of the carbon-bromine bonds, generating radical intermediates and subsequent degradation products.

-

Thermal Stability: The compound is expected to have a relatively high melting point due to its solid nature and molecular weight. However, at elevated temperatures, thermal decomposition may occur.

Table 2: Potential Stability Issues and Degradation Pathways

| Stress Condition | Potential Degradation Pathway | Primary Degradation Product(s) |

| Acidic pH | Acid-catalyzed hydrolysis of the ester | 2,5-Dibromonicotinic acid, Ethanol |

| Basic pH | Base-catalyzed hydrolysis of the ester | 2,5-Dibromonicotinate salt, Ethanol |

| Oxidative | Unlikely to be highly susceptible, but potential for pyridine N-oxide formation. | This compound N-oxide |

| Photolytic (UV light) | Cleavage of C-Br bonds, potential for debromination or other radical-mediated reactions. | Monobrominated derivatives, other photoproducts |

| Thermal | Thermal decomposition at elevated temperatures. | Various decomposition products |

Experimental Protocol for Stability Assessment

The following is a detailed methodology for assessing the stability of this compound under various stress conditions, based on ICH guidelines.

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and determine its intrinsic stability.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, pH 7 buffer, 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% hydrogen peroxide)

-

Controlled environment chambers (for temperature, humidity, and light)

-

HPLC system with a photodiode array (PDA) detector for peak purity analysis

-

LC-MS system for identification of degradation products

Procedure:

-

Forced Degradation Studies:

-

Acidic and Basic Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH. Samples should also be prepared in a neutral buffer (pH 7). These solutions are then typically heated (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution containing an oxidizing agent like hydrogen peroxide and store it at room temperature or slightly elevated temperature.

-

Photostability: Expose a solid sample and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber). A dark control should be run in parallel.

-

Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C, 100 °C).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

Use a PDA detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.

-

Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

-

-

Degradant Identification:

-

For significant degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structure elucidation.

-

Conclusion

This technical guide provides a predictive overview of the solubility and stability of this compound, along with detailed experimental protocols for their determination. While specific experimental data is not yet widely available, the information presented here, based on the compound's chemical structure and data from analogous molecules, offers a valuable starting point for researchers and drug development professionals. The proposed experimental workflows provide a clear path for generating the necessary empirical data to fully characterize this compound.

References

Technical Guide: Ethyl 2,5-dibromonicotinate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2,5-dibromonicotinate, a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. This document consolidates information on commercially available suppliers, technical data, and potential synthetic routes, offering a valuable resource for researchers utilizing this compound.

Commercial Availability

This compound, identified with the CAS number 1214375-74-2 , is available from a select number of chemical suppliers. While this CAS number is listed by some vendors, researchers are advised to verify the specifications with the supplier before procurement, as comprehensive documentation across all major databases remains limited.

The following table summarizes the commercially available sources for this compound.

| Supplier | Product Name | CAS Number | Purity |

| Alfa Chemistry | Ethyl 2,5-dibromopyridine-3-carboxylate | 1214375-74-2 | 96% |

| JHECHEM | This compound | 1214375-74-2 | 95%+ |

Technical Data Summary

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Ethyl 2,5-dibromopyridine-3-carboxylate |

| CAS Number | 1214375-74-2 |

| Molecular Formula | C₈H₇Br₂NO₂ |

| Purity | ≥95% (as specified by suppliers) |

Synthetic Pathway and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a plausible synthetic route can be inferred from the known synthesis of its precursor, 2,5-dibromopyridine, followed by a standard esterification reaction.

Proposed Synthesis of 2,5-dibromopyridine

The synthesis of 2,5-dibromopyridine can be achieved through a multi-step process starting from 2-aminopyridine. A general procedure is outlined below, based on established chemical literature[1][2].

Step 1: Acetylation of 2-aminopyridine

-

2-aminopyridine is reacted with acetic anhydride under reflux conditions.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

Step 2: Bromination

-

After cooling the reaction mixture, liquid bromine is added dropwise at a controlled temperature (e.g., 20-25°C).

-

The reaction is allowed to proceed for several hours at a slightly elevated temperature (e.g., 45-55°C).

-

Upon completion, water is added to dissolve any solids, followed by neutralization with a sodium hydroxide solution to precipitate the product.

-

The crude 2-amino-5-bromopyridine is purified by filtration, drying, and recrystallization.

Step 3: Sandmeyer-type reaction

-

The purified 2-amino-5-bromopyridine is dissolved in a hydrobromic acid solution containing a catalytic amount of cuprous bromide.

-

The mixture is cooled to a low temperature (e.g., -5 to 15°C).

-

A solution of sodium nitrite is added dropwise to facilitate the diazotization and subsequent substitution to yield 2,5-dibromopyridine.

Proposed Esterification to this compound

The final step would involve the esterification of the nicotinic acid derivative. A general Fischer esterification protocol would be applicable.

-

2,5-dibromopyridine would first need to be converted to 2,5-dibromonicotinic acid. This can be achieved through methods such as lithiation followed by carboxylation.

-

The resulting 2,5-dibromonicotinic acid is then refluxed in ethanol with a catalytic amount of a strong acid, such as sulfuric acid, to yield this compound.

-

The final product would be purified using standard techniques like extraction and column chromatography.

Applications in Research and Drug Discovery

This compound serves as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. The two bromine atoms on the pyridine ring offer distinct reactivity, allowing for selective functionalization through various cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.

The pyridine core is a common scaffold in many biologically active molecules. The presence of the ester group provides a handle for further modifications, such as amide bond formation or reduction to an alcohol. This trifunctional nature (two bromine atoms and an ester group) makes this compound a valuable starting material for creating diverse molecular libraries for high-throughput screening in drug discovery programs.

References

Initial Reactivity Studies of Ethyl 2,5-dibromonicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,5-dibromonicotinate is a versatile difunctionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its two bromine atoms, positioned at the electronically distinct C2 and C5 positions of the pyridine ring, offer opportunities for selective functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the initial reactivity studies of this compound, focusing on palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The strategic, regioselective manipulation of this scaffold opens avenues for the synthesis of a diverse array of complex molecules.

Regioselectivity in Cross-Coupling Reactions

The inherent electronic properties of the pyridine ring play a crucial role in dictating the regioselectivity of cross-coupling reactions on this compound. The C2 position is generally more electron-deficient than the C5 position, making the C2-Br bond more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling cycles. Consequently, reactions can often be tuned to favor mono-substitution at the C2 position under carefully controlled conditions. Subsequent modification at the C5 position can then be achieved, allowing for the programmed synthesis of unsymmetrically disubstituted nicotinates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Ethyl 5-bromo-2-phenylnicotinate | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | Ethyl 5-bromo-2-(4-methoxyphenyl)nicotinate | 92 |

| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | 16 | Ethyl 5-bromo-2-(pyridin-3-yl)nicotinate | 78 |

Experimental Protocol: Synthesis of Ethyl 5-bromo-2-phenylnicotinate

To a flame-dried Schlenk flask under an argon atmosphere is added this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) is then added. A degassed mixture of toluene (8 mL) and water (2 mL) is introduced via syringe. The reaction mixture is heated to 90 °C and stirred for 12 hours. Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford ethyl 5-bromo-2-phenylnicotinate.

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to N-aryl or N-heteroaryl derivatives. For this compound, this reaction can be controlled to achieve mono-amination, typically at the more reactive C2 position. The introduction of an electron-donating amino group at this position can electronically deactivate the pyridine ring, facilitating selective mono-substitution.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | Ethyl 2-(morpholino)-5-bromonicotinate | 90 |

| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | Ethyl 2-(phenylamino)-5-bromonicotinate | 82 |

| 3 | Benzylamine | PdCl₂(dppf) | dppf | K₃PO₄ | THF | 85 | 16 | Ethyl 2-(benzylamino)-5-bromonicotinate | 88 |

Experimental Protocol: Synthesis of Ethyl 2-(morpholino)-5-bromonicotinate

A flame-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) under an argon atmosphere. Anhydrous toluene (10 mL) and morpholine (1.2 mmol, 1.2 equiv) are added via syringe. The tube is sealed, and the mixture is heated at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield ethyl 2-(morpholino)-5-bromonicotinate.

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction provides a direct route to alkynyl-substituted pyridines, which are valuable precursors in organic synthesis. Similar to the previously discussed couplings, the Sonogashira reaction on this compound can be performed selectively at the C2 position.

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | Ethyl 5-bromo-2-(phenylethynyl)nicotinate | 89 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 8 | Ethyl 5-bromo-2-((trimethylsilyl)ethynyl)nicotinate | 95 |

| 3 | Propargyl alcohol | PdCl₂(dppf) | CuI | Piperidine | Acetonitrile | 70 | 10 | Ethyl 5-bromo-2-(3-hydroxyprop-1-yn-1-yl)nicotinate | 80 |

Experimental Protocol: Synthesis of Ethyl 5-bromo-2-(phenylethynyl)nicotinate

In a sealed tube, this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%) are combined under an argon atmosphere. Anhydrous THF (10 mL), triethylamine (3.0 mmol, 3.0 equiv), and phenylacetylene (1.1 mmol, 1.1 equiv) are added sequentially. The tube is sealed and the reaction mixture is stirred at 60 °C for 6 hours. After cooling, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by column chromatography to give the desired product.

Sonogashira Coupling Signaling Pathway

Conclusion

The initial reactivity studies on this compound demonstrate its utility as a valuable building block for the synthesis of highly functionalized pyridine derivatives. The differential reactivity of the C2 and C5 bromine atoms allows for regioselective transformations under palladium catalysis. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, it is possible to achieve high yields of mono-substituted products from Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This selective functionalization provides a powerful strategy for the rapid construction of molecular complexity, which is of paramount importance in the fields of drug discovery and materials science. Further exploration of the reactivity of the remaining C5-bromo substituent in the mono-functionalized products will undoubtedly expand the synthetic utility of this versatile scaffold.

The Expanding Therapeutic Landscape of Nicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid, also known as niacin or vitamin B3, has long been a cornerstone in the management of dyslipidemia. However, the therapeutic potential of its derivatives extends far beyond lipid modulation, encompassing a diverse range of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of nicotinic acid derivatives, offering a valuable resource for researchers and drug development professionals. This guide summarizes key quantitative data, details experimental protocols for assessing biological activity, and visualizes the intricate signaling pathways involved.

Key Biological Activities and Quantitative Data

Nicotinic acid and its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, lipid-lowering, and antitubercular effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different derivatives.

Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives

| Compound/Derivative | Assay | Cell Line/Model | IC50 | Reference |

| 2-Aryl nicotinic acid derivative 4c | Carrageenan-induced paw edema | Rats | - | [1] |

| Isonicotinate 5 | ROS Production Inhibition | Human blood cells | 1.42 ± 0.1 µg/mL | [2] |

| Isonicotinate 6 | ROS Production Inhibition | Human blood cells | - | [2] |

| Isonicotinate 8a | ROS Production Inhibition | Human blood cells | - | [2] |

| Isonicotinate 8b | ROS Production Inhibition | Human blood cells | - | [2] |

| Nicotinic acid | TNF-α, IL-6, MCP-1 Reduction | LPS-stimulated human monocytes | - | [3] |

| Ibuprofen (Standard) | ROS Production Inhibition | Human blood cells | 11.2 ± 1.9 µg/mL | [2] |

Table 2: Anticancer Activity of Nicotinic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Nicotinamide derivative 10 | HCT-116 | 15.4 | [4] |

| Nicotinamide derivative 10 | HepG2 | 9.8 | [4] |

| Nicotinamide derivative 7 | HCT-116 | 15.7 | [4] |

| Nicotinamide derivative 7 | HepG2 | 15.5 | [4] |

| Nicotinamide derivative 8 | HCT-116 | 5.4 | [4] |

| Nicotinamide derivative 8 | HepG2 | 7.1 | [4] |

| Nicotinamide derivative 6 | HCT-116 | 9.3 ± 0.02 | [4] |

| Nicotinamide derivative 6 | HepG-2 | 7.8 ± 0.025 | [4] |

| Sorafenib (Standard) | HCT-116 | 9.30 | [4] |

| Sorafenib (Standard) | HepG2 | 7.40 | [4] |

Table 3: Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Acylhydrazone 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [5] |

| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [5] |

| 1,3,4-Oxadiazoline 25 | Bacillus subtilis ATCC 6633 | 7.81 | [5] |

| 1,3,4-Oxadiazoline 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [5] |

| 1,3,4-Oxadiazoline 25 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [5] |

| Nicotinamide derivative 16g | Candida albicans SC5314 | 0.25 | [6] |

| Nicotinamide derivative 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125–1 | [6] |

Table 4: Antitubercular Activity of Nicotinic Acid Derivatives

| Compound/Derivative | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |

| Isatin hydrazide 8c | H37Rv | 6.25 | [7] |

| Isatin hydrazide 8b | H37Rv | 12.5 | [7] |

| Isatin hydrazide 8a | H37Rv | 25 | [7] |

| Isoniazid derivative 11d | H37Rv | 1.2 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nicotinic acid derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Add various concentrations of the test nicotinic acid derivative to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[9]

Griess Assay for Nitrite Determination

The Griess assay is a colorimetric method for the detection of nitrite, which is a stable and quantifiable product of nitric oxide (NO). This assay is commonly used to assess NO production by cells, a key indicator of inflammation.

Protocol:

-

Sample Collection: Collect cell culture supernatants.

-

Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.

-

Griess Reagent Addition: Add 50 µL of Griess Reagent A to each well of a 96-well plate containing 80 µL of sample or standard, and incubate for 5 minutes at room temperature.[10]

-

Second Reagent Addition: Add 50 µL of Griess Reagent B to each well and incubate for 10 minutes at room temperature.[10]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]

-

Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the entire surface of a Mueller-Hinton agar plate with the bacterial inoculum.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the nicotinic acid derivative onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.

-

Interpretation: Interpret the results as susceptible, intermediate, or resistant based on standardized charts.[11][12]

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.

Protocol:

-

Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr 4:1)).

-

Plate Setup: Add the master mix to the wells of a 96-well plate.

-

Inhibitor Addition: Add serial dilutions of the test nicotinic acid derivative to the designated wells.

-

Enzyme Addition: Initiate the reaction by adding recombinant VEGFR-2 enzyme to the wells.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detection: Add a detection reagent (e.g., Kinase-Glo® MAX) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[13][14]

ELISA for Cytokine Quantification (TNF-α and IL-6)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Protocol:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) and incubate overnight.

-

Blocking: Block the plate with a blocking buffer to prevent non-specific binding.

-

Sample/Standard Addition: Add cell culture supernatants and a series of known standards to the wells and incubate.

-

Detection Antibody Addition: Add a biotinylated detection antibody specific for the cytokine and incubate.

-

Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate to allow for color development.

-

Stop Reaction: Stop the reaction with a stop solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.[15][16][17]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of nicotinic acid derivatives are mediated through their interaction with various cellular signaling pathways.

Lipid-Lowering Effects: GPR109A Signaling

The primary mechanism for the lipid-lowering effects of nicotinic acid is through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[15]

Anti-inflammatory Effects: NF-κB and SIRT1 Pathways

Nicotinic acid derivatives exert anti-inflammatory effects by modulating key inflammatory signaling pathways, including the NF-κB and SIRT1 pathways.

Anticancer Effects: Targeting Angiogenesis and Proliferation

Several nicotinic acid derivatives have demonstrated anticancer properties by inhibiting key processes such as angiogenesis, often through the inhibition of VEGFR-2, and by modulating signaling pathways that control cell proliferation and survival, such as the nicotinic acetylcholine receptor (nAChR) signaling.

Antitubercular and Antifungal Mechanisms

The antitubercular activity of some nicotinic acid derivatives, particularly isoniazid, involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4][18] The antifungal mechanism of certain nicotinamide derivatives involves the disruption of the fungal cell wall.[19]

Conclusion and Future Directions

Nicotinic acid derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The data and protocols presented in this guide highlight their potential in treating a range of diseases beyond dyslipidemia, including inflammatory conditions, cancer, and infectious diseases. Further research focusing on structure-activity relationship studies will be crucial for the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of their mechanisms of action will continue to unveil new therapeutic targets and opportunities for drug development. This technical guide serves as a foundational resource to aid researchers in this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic-nAChR signaling mediates drug resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jals.thebrpi.org [jals.thebrpi.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. unisciencepub.com [unisciencepub.com]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling Reactions Using Ethyl 2,5-dibromonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is distinguished by its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts. Ethyl 2,5-dibromonicotinate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its two bromine atoms, situated at electronically distinct positions, allow for selective functionalization, making it an ideal substrate for creating diverse libraries of substituted pyridine derivatives.

This document provides detailed application notes and experimental protocols for performing regioselective Suzuki cross-coupling reactions with this compound to yield either mono- or di-arylated products.

Principle of Regioselectivity

In this compound, the two bromine atoms exhibit different reactivities towards the palladium-catalyzed Suzuki coupling. The bromine atom at the C5 position is generally more reactive than the bromine at the C2 position. This enhanced reactivity is attributed to the electronic environment of the pyridine ring; the C5 position is more susceptible to oxidative addition by the Pd(0) catalyst. By controlling the stoichiometry of the arylboronic acid, one can selectively target either a single coupling at the C5 position or a double coupling at both C2 and C5 positions.

Below is a diagram illustrating the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 1: Selective Mono-Arylation at the C5 Position

Selective mono-arylation is achieved by using a slight excess (typically 1.0-1.2 equivalents) of the arylboronic acid relative to the this compound substrate. The reaction preferentially occurs at the more reactive C5 position, yielding Ethyl 2-bromo-5-aryl-nicotinate derivatives, which are valuable intermediates for further diversification.

Data Presentation: Representative Conditions and Yields for Mono-Arylation

The following table summarizes typical reaction conditions and yields for the selective mono-arylation of this compound with various arylboronic acids. Conditions are based on established protocols for similar dibrominated heterocycles.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88-96 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82-91 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |

| 5 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |

Experimental Protocol: Synthesis of Ethyl 2-bromo-5-(4-methylphenyl)nicotinate

This protocol describes a representative procedure for the selective mono-arylation of this compound.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

4-Methylphenylboronic acid (1.1 mmol, 1.1 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (1.75 mmol, 1.75 equiv.)

-

1,4-Dioxane (8 mL)

-

Deionized Water (2 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Brine Solution

-

Schlenk flask or equivalent reaction vessel

-

Condenser

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.04 mmol).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under the inert atmosphere, add 4-methylphenylboronic acid (1.1 mmol), potassium phosphate (1.75 mmol), degassed 1,4-dioxane (8 mL), and degassed deionized water (2 mL).

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (15 mL) and then brine (15 mL).

-

Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product, Ethyl 2-bromo-5-(4-methylphenyl)nicotinate.

Caption: Experimental workflow for selective mono-arylation.

Application Note 2: Double (Di-arylation)

To achieve a double Suzuki coupling, an excess of the arylboronic acid (typically ≥2.5 equivalents) and base is used. This drives the reaction to completion by first coupling at the C5 position, followed by a second coupling at the less reactive C2 position, yielding the corresponding Ethyl 2,5-diaryl-nicotinate product.

Data Presentation: Representative Conditions and Yields for Di-Arylation

The following table summarizes typical conditions for the double Suzuki coupling reaction.[2]

| Entry | Arylboronic Acid | Boronic Acid (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2.5 | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 75-85 |

| 2 | 4-Methylphenylboronic acid | 2.5 | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 78-88 |

| 3 | 4-Methoxyphenylboronic acid | 2.5 | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 72-83 |

| 4 | 2-Thienylboronic acid | 2.5 | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 65-75 |

Experimental Protocol: Synthesis of Ethyl 2,5-bis(phenyl)nicotinate

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (2.5 mmol, 2.5 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)

-

Potassium Phosphate (K₃PO₄) (4.0 mmol, 4.0 equiv.)

-

1,4-Dioxane (8 mL)

-

Deionized Water (2 mL)

-

Standard work-up and purification reagents as listed above.

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.06 mmol).

-

Inert Atmosphere: Seal, evacuate, and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add phenylboronic acid (2.5 mmol), potassium phosphate (4.0 mmol), degassed 1,4-dioxane (8 mL), and degassed deionized water (2 mL).

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-24 hours. The second coupling at the C2 position is slower and may require extended reaction time. Monitor the reaction progress by TLC or LC-MS for the disappearance of the mono-arylated intermediate.

-

Work-up & Purification: Follow the work-up, isolation, and purification steps as described in the mono-arylation protocol to obtain the pure Ethyl 2,5-bis(phenyl)nicotinate product.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis with Ethyl 2,5-dibromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed functionalization of Ethyl 2,5-dibromonicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of two reactive bromine atoms on the pyridine ring, allowing for sequential and site-selective cross-coupling reactions.

Introduction

This compound is a valuable substrate for creating complex molecular architectures. The pyridine core is a privileged scaffold in numerous pharmaceutical agents, and the presence of two distinct halogenated sites offers a platform for diversification.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at these positions.[2]

The reactivity of the C-Br bonds at the C2 and C5 positions can be differentiated. Generally, the C2-Br bond, being adjacent to the ring nitrogen, is more electron-deficient and thus more reactive towards oxidative addition to a Pd(0) catalyst. This inherent difference in reactivity allows for selective, stepwise functionalization, which is a key strategy in the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of this compound can be achieved through various palladium-catalyzed reactions. The choice of reaction depends on the desired substituent to be introduced.

-

Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters, ideal for introducing aryl, heteroaryl, or vinyl groups.[3][4]

-

Heck Coupling: Forms C-C bonds by reacting with alkenes to introduce vinyl substituents.[5][6]

-

Sonogashira Coupling: Forms C-C bonds by coupling with terminal alkynes, creating substituted alkynylpyridines.[7]

-

Buchwald-Hartwig Amination: Forms C-N bonds by reacting with primary or secondary amines, an essential transformation in pharmaceutical synthesis.[8][9]

General Workflow for Cross-Coupling

The logical flow for a typical palladium-catalyzed cross-coupling experiment is depicted below. It involves careful setup under an inert atmosphere, execution of the reaction, and subsequent product isolation and purification.

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the selective functionalization of dihalopyridine substrates. While specific data for this compound can be limited, these examples with similar substrates provide a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Dihalopyridines

This reaction is highly effective for synthesizing biaryl and heteroaryl pyridines.[3] Selectivity is often controlled by the choice of catalyst, ligand, and reaction conditions.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (6) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85-95 | [3] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 | Generic Protocol |

| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ | Dioxane | 110 | 88 | Generic Protocol |

| 1-Methylpyrazole-4-boronic acid pinacol ester | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 80 | 78 | [10] |

Table 2: Buchwald-Hartwig Amination of Dihalopyridines

This reaction is a key method for forming C-N bonds, crucial for synthesizing many biologically active compounds.[11] The choice of ligand is critical for achieving high yields.[9]

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 95 | Generic Protocol |

| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 89 | Generic Protocol |

| Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | t-Amyl alcohol | 100 | 91 | Generic Protocol |

| Pyrrolidine | Pd(OAc)₂ (1.5) | RuPhos (3) | LiHMDS | THF | 70 | 93 | Generic Protocol |

Experimental Protocols

The following are detailed, generalized protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

Protocol 1: Selective Monosubstitution via Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the more reactive C2 position of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.1 mmol, 1.1 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

-

To the Schlenk tube, add this compound, the arylboronic acid, and K₂CO₃.

-

Add the Pd(PPh₃)₄ catalyst to the tube.

-

Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.